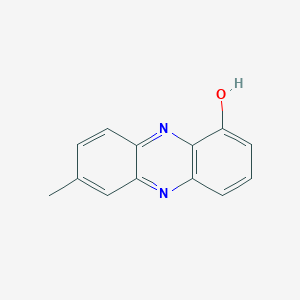

7-Methylphenazin-1-ol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H10N2O |

|---|---|

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

7-methylphenazin-1-ol |

InChI |

InChI=1S/C13H10N2O/c1-8-5-6-9-11(7-8)14-10-3-2-4-12(16)13(10)15-9/h2-7,16H,1H3 |

Clave InChI |

CHFLVPPHJPKYEK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=NC3=C(C(=CC=C3)O)N=C2C=C1 |

Origen del producto |

United States |

Microbial Ecology and Bioproduction of Phenazine Metabolites

Identification of Phenazine-Producing Microorganisms (e.g., Pseudomonas spp., Streptomyces spp.)

Phenazine (B1670421) production is a trait observed in a wide array of bacteria, but it is most extensively studied in species of Pseudomonas and Streptomyces. researchgate.netclockss.org These microorganisms are common inhabitants of diverse environments, including soil, marine sediments, and plant rhizospheres. researchgate.netresearchgate.net

Pseudomonas spp.: The genus Pseudomonas, particularly the fluorescent pseudomonads, is renowned for producing a significant portion of all known phenazines. bldpharm.comum.edu.my Strains like P. aeruginosa, P. chlororaphis, and P. fluorescens are well-documented phenazine producers. researchgate.netbldpharm.com These bacteria typically synthesize phenazine-1-carboxylic acid (PCA) as a primary "core" phenazine from which other derivatives are made. nih.govresearchgate.net For instance, P. aeruginosa is famous for producing pyocyanin (B1662382), a blue-green pigment derived from PCA. nih.govresearchgate.net Other common derivatives include 1-hydroxyphenazine (B607933) (1-OH-PHZ), 2-hydroxyphenazine (B1496473) (2-OH-PHZ), and phenazine-1-carboxamide (B1678076) (PCN). nih.govbldpharm.com The genetic basis for phenazine synthesis in pseudomonads is a highly conserved seven-gene operon (phzABCDEFG). bldpharm.comresearchgate.net

Streptomyces spp.: Members of the actinobacterium genus Streptomyces are another major group of phenazine producers, often found in soil and marine environments. nih.govnih.gov In contrast to Pseudomonas, Streptomyces species often synthesize more structurally complex phenazines. medchemexpress.com This complexity arises from a greater variety of modifying enzymes, such as prenyltransferases, that add lipid-soluble side chains to the phenazine core. researchgate.net They typically produce phenazine-1,6-dicarboxylic acid (PDC) as their precursor molecule. nih.govresearchgate.net Examples of phenazines from Streptomyces include endophenazines, which are prenylated derivatives. nih.govmedchemexpress.com The discovery of phenazine biosynthetic gene clusters in Streptomyces genomes highlights their significant role as producers in various habitats. nih.govnih.gov

Other bacterial genera known to produce phenazines include Burkholderia, Pectobacterium, and Brevibacterium, further demonstrating the widespread distribution of this metabolic capability in the bacterial kingdom. researchgate.net

| Producing Microorganism | Common Phenazine Derivatives | Precursor Molecule | Reference |

| Pseudomonas spp. (e.g., P. aeruginosa, P. chlororaphis) | Phenazine-1-carboxylic acid (PCA), Pyocyanin (PYO), 1-Hydroxyphenazine, 2-Hydroxyphenazine, Phenazine-1-carboxamide (PCN) | Phenazine-1-carboxylic acid (PCA) | nih.govbldpharm.comresearchgate.net |

| Streptomyces spp. (e.g., S. anulatus) | Endophenazines, Griseoluteic acid, other complex/prenylated phenazines | Phenazine-1,6-dicarboxylic acid (PDC) | researchgate.netresearchgate.netnih.gov |

| Burkholderia spp. | Various | Not specified | researchgate.net |

| Pectobacterium spp. | Various | Not specified | researchgate.net |

| Brevibacterium spp. | Various | Not specified | researchgate.net |

Environmental Niche and Ecological Roles of Phenazine Biosynthesis

Phenazine-producing bacteria are widespread, occupying terrestrial, freshwater, and marine habitats. researchgate.netacs.org They are particularly abundant in the rhizosphere, the soil region directly influenced by plant roots. nih.govdtic.mil The production of phenazines is not a random process; it provides a significant competitive advantage and plays crucial ecological roles.

The primary ecological function attributed to phenazines is their broad-spectrum antibiotic activity. researchgate.netresearchgate.net Due to their redox-active nature, phenazines can generate reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, which are toxic to other microorganisms, including bacterial and fungal plant pathogens. researchgate.net For example, PCA and its derivatives produced by Pseudomonas strains in the rhizosphere are critical for suppressing soilborne fungal pathogens such as Fusarium and Gaeumannomyces graminis, which cause take-all disease in wheat. researchgate.netacs.orgnih.gov

Beyond direct antagonism, phenazines are involved in various other ecological processes:

Biofilm Formation: Phenazine production is linked to the development of biofilms, which are structured communities of bacteria that offer protection and facilitate nutrient acquisition. bldpharm.com

Mineral Reduction: Some phenazines can act as electron shuttles, facilitating the microbial reduction of minerals like iron and manganese oxides. nih.gov This process can increase the bioavailability of these essential nutrients for plants and other organisms in the soil. nih.gov

Rhizosphere Competence: The ability to produce phenazines enhances the survival and persistence of bacteria in the competitive rhizosphere environment. researchgate.netresearchgate.net Phenazine-producing strains of Pseudomonas have been shown to be more competitive colonizers of wheat roots compared to their non-producing mutants. researchgate.net

Virulence Factors: In clinical contexts, such as in infections by the opportunistic pathogen P. aeruginosa, phenazines like pyocyanin act as virulence factors that contribute to the pathogen's ability to cause disease. researchgate.netresearchgate.net

The production of these metabolites is often regulated by environmental cues, including oxygen limitation, phosphate (B84403) levels, and the presence of specific root exudates, indicating a sophisticated adaptation to their ecological niche. nih.gov

Current Research in Bioproduction and Fermentation Strategies

While phenazines have significant potential as biopesticides and pharmaceuticals, their production yields from wild-type microbial strains are often too low for cost-effective, large-scale industrial application. bldpharm.comscispace.com Consequently, current research is heavily focused on optimizing phenazine production through metabolic engineering and fermentation process optimization. clockss.orgtesisenred.net

Metabolic and Genetic Engineering: A primary strategy involves the genetic modification of producer strains to enhance yield. This includes:

Overexpression of Biosynthetic Genes: Increasing the expression of the core phz gene cluster or specific modifying genes can boost the production of target phenazines. bldpharm.com

Knocking Out Negative Regulators: Deleting genes that negatively regulate the phenazine biosynthesis pathway can lead to significantly increased production. bldpharm.com

Pathway Engineering: Modifying related metabolic pathways to increase the supply of precursor molecules, such as chorismate and glycerol (B35011), has proven effective. scispace.comtesisenred.net For instance, engineering the glycerol utilization pathway in P. chlororaphis GP72 led to a production of 1493.3 mg/L of PCA. scispace.comtesisenred.net

Heterologous Expression: Introducing phenazine biosynthetic gene clusters into robust, fast-growing industrial hosts like Escherichia coli or Pseudomonas putida is being explored to create "microbial cell factories" for efficient synthesis. scispace.comnih.gov

Fermentation Optimization: Optimizing the culture conditions is another critical aspect of improving phenazine yields. Key strategies include:

Medium Composition: Systematically optimizing the components of the culture medium, such as carbon and nitrogen sources, is crucial. Studies have shown that glucose and soy peptone are effective sources for PCA production by Pseudomonas sp. M18G. weebly.com Developing cost-effective minimal media is also a major goal to reduce production costs associated with complex components like tryptone and yeast extract. tesisenred.net

Fed-Batch Cultivation: This strategy, where nutrients are supplied to the bioreactor during cultivation, can maintain optimal growth and production conditions, leading to higher yields. clockss.orgbldpharm.com Fed-batch strategies have been successfully used to achieve high titers of PCA and PCN, with some engineered strains of P. chlororaphis reaching over 9 g/L of PCN. clockss.orgbldpharm.com

Process Parameter Control: Controlling physical parameters such as pH, temperature, and oxygen availability is vital. clockss.orgweebly.com For example, optimizing the pH in a bioreactor significantly enhanced PCN production in a mutant strain of P. chlororaphis. clockss.org

These combined approaches of genetic engineering and fermentation optimization have led to dramatic increases in the production of phenazine compounds, bringing their commercial application as biopesticides closer to reality. clockss.org

| Phenazine Compound | Engineered Strain | Optimization Strategy | Achieved Titer (g/L) | Reference |

| Phenazine-1-carboxamide (PCN) | P. chlororaphis H5△fleQ△relA | Medium optimization, pH control, fed-batch fermentation | 9.58 | clockss.org |

| Phenazine-1-carboxamide (PCN) | Engineered P. chlororaphis HT66 | Genetic engineering | > 9.0 | bldpharm.com |

| Phenazine-1-carboxylic acid (PCA) | Engineered Pseudomonas sp. M18 | Genetic engineering | 6.4 | bldpharm.com |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas sp. M18G | Medium optimization (RSM, ANN) | 0.97 | weebly.com |

Elucidation of Phenazine Biosynthetic Pathways and Enzymology Relevant to Methylation and Hydroxylation

Shikimate Pathway as a Biosynthetic Origin of Phenazines

The biosynthesis of all phenazine (B1670421) natural products originates from the shikimate pathway. acs.orgmdpi.com This primary metabolic pathway is responsible for the production of aromatic amino acids in bacteria, fungi, and plants. nih.gov The journey to the phenazine core begins with the intersection of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, where phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) are condensed to form 3-deoxy-d-arabino-heptulosonate 7-phosphate (DAHP). acs.orgnih.govfrontiersin.orgfrontiersin.org

Through a series of seven enzymatic steps, DAHP is converted into chorismate (chorismic acid), which serves as a critical branch-point intermediate. acs.orgnih.gov It is from chorismate that the dedicated phenazine biosynthetic pathway begins, channeling two molecules of this precursor to assemble the characteristic tricyclic phenazine scaffold. acs.orgusm.edu The entry point into phenazine synthesis is so fundamental that enhancing the precursor supply of PEP and E4P is a common strategy in metabolic engineering to boost phenazine production. frontiersin.orgfrontiersin.org

Core Biosynthetic Gene Clusters for Phenazine Scaffold Formation (phz Operons)

The assembly of the core phenazine structure is orchestrated by a conserved set of genes typically organized in a phz operon. usm.eduasm.orgresearchgate.net In many well-studied bacteria like Pseudomonas spp., this operon, often designated phzABCDEFG, encodes the enzymes necessary to convert chorismic acid into phenazine-1-carboxylic acid (PCA) or, in some organisms, phenazine-1,6-dicarboxylic acid (PDC). acs.orgasm.orgresearchgate.net

The conversion process involves several key intermediates. Chorismic acid is first converted to 2-amino-2-desoxyisochorismic acid (ADIC), which is then transformed into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). acs.orgnih.govplos.org The formation of the tricyclic phenazine ring occurs through the condensation of two molecules derived from DHHA, a critical step catalyzed by the protein complex PhzA/B. usm.edunih.gov The final oxidation step to yield the stable aromatic phenazine core is catalyzed by the FMN-dependent enzyme PhzG. acs.orgusm.edu

| Gene | Encoded Enzyme | Function in Core Phenazine Biosynthesis |

| phzE | Anthranilate synthase component | Converts chorismic acid to 2-amino-2-desoxyisochorismic acid (ADIC). acs.org |

| phzD | Isochorismatase | Catalyzes the conversion of ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). acs.org |

| phzF | Isomerase | Catalyzes the isomerization of DHHA, a crucial step for subsequent condensation. nih.govplos.orgresearchgate.net |

| phzA/B | Dimeric protein complex | Catalyzes the key condensation of two precursor molecules to form the tricyclic phenazine structure. usm.edunih.gov |

| phzG | FMN-dependent oxidase | Performs the final oxidation to yield the aromatic phenazine core (PCA or PDC). acs.orgusm.edu |

| phzC | DAHP synthase homolog | Believed to help direct metabolic flux from primary metabolism into the shikimate pathway for phenazine synthesis. acs.orgusm.edu |

Enzymatic Diversification of Phenazine Scaffolds

Once the core phenazine scaffold, typically PCA, is formed, it can be decorated with various functional groups through the action of tailoring enzymes. These modifications are responsible for the vast structural diversity observed among natural phenazines.

Methylation of the phenazine ring is a common modification catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. uniprot.orgresearchgate.net The most studied of these is PhzM from Pseudomonas aeruginosa. uniprot.orgresearchgate.net PhzM is an N-methyltransferase that specifically converts PCA to 5-methylphenazine-1-carboxylate, which is an unstable intermediate in the biosynthesis of the blue pigment pyocyanin (B1662382). uniprot.orgnih.govpnas.org The activity of PhzM in pyocyanin synthesis often requires the presence of the hydroxylase PhzS. nih.gov While PhzM from P. aeruginosa performs N-methylation, other organisms possess different methyltransferases; for instance, the enzyme LaPhzM from Lysobacter antibioticus is an O-methyltransferase, highlighting the functional diversity of these enzymes in phenazine biosynthesis. nih.gov

Hydroxylation of the phenazine core is catalyzed by flavin-containing monooxygenases, which introduce hydroxyl groups at various positions on the ring. acs.orgnih.gov PhzS is a well-characterized FAD-dependent monooxygenase from P. aeruginosa that belongs to the family of aromatic hydroxylases. acs.orgnih.gov In the pyocyanin pathway, PhzS performs a hydroxylative decarboxylation on the 5-methyl-PCA intermediate produced by PhzM. nih.gov However, functional studies have shown that when the phzS gene is expressed alone in a PCA-producing strain, the enzyme can directly convert PCA into 1-hydroxyphenazine (B607933) (1-OH-PHZ). asm.orgnih.gov This demonstrates that PhzS can function as a direct hydroxylase, a key reaction for generating phenazine-1-ol derivatives. Other monooxygenases, such as PhzO, are responsible for producing 2-hydroxylated phenazines, further expanding the structural possibilities. nih.govresearchgate.net

| Modifying Enzyme | Enzyme Class | Substrate | Product |

| PhzM | SAM-dependent N-methyltransferase | Phenazine-1-carboxylate (PCA) | 5-methylphenazine-1-carboxylate uniprot.orgpnas.org |

| PhzS | Flavin-containing monooxygenase | Phenazine-1-carboxylate (PCA) | 1-hydroxyphenazine (1-OH-PHZ) asm.orgnih.gov |

| LaPhzM | SAM-dependent O-methyltransferase | Hydroxylated phenazines | O-methylated phenazines nih.gov |

| PhzO | Monooxygenase | Phenazine-1-carboxylate (PCA) | 2-hydroxy-phenazine-1-carboxylic acid nih.gov |

Hypothesized Biosynthetic Route to 7-Methylphenazin-1-ol

While the direct biosynthetic pathway for this compound has not been explicitly detailed in published research, a plausible route can be hypothesized based on the known functions of phenazine-modifying enzymes. The synthesis would require the sequential action of a hydroxylase and a methyltransferase acting on the core phenazine scaffold.

A likely biosynthetic sequence is as follows:

Core Scaffold Formation: The pathway begins with the synthesis of phenazine-1-carboxylic acid (PCA) from chorismate via the enzymes of the phz operon, as described in section 3.2.

Hydroxylation: The PCA molecule is then acted upon by a flavin-containing monooxygenase homologous to PhzS. This enzyme would catalyze the conversion of PCA to 1-hydroxyphenazine (1-OH-PHZ), releasing the carboxyl group. This reaction is known to be catalyzed by PhzS from P. aeruginosa. asm.orgnih.gov

Regiospecific Methylation: The 1-hydroxyphenazine intermediate would then serve as the substrate for a phenazine-specific O-methyltransferase. This enzyme, utilizing SAM as a methyl donor, would need to exhibit regiospecificity for the C7 position of the phenazine ring, attaching a methyl group to produce the final product, this compound. The existence of O-methyltransferases like LaPhzM that act on hydroxylated phenazines makes this step plausible. nih.gov

This hypothesized pathway relies on established enzymatic reactions—hydroxylation at C1 and subsequent O-methylation—requiring the presence of two specific tailoring enzymes with the correct regiospecificity within a single host organism.

Advances in Metabolic Engineering for Directed Phenazine Biosynthesis

Advances in synthetic biology and metabolic engineering have enabled the rational design of microbial cell factories for the high-level and directed production of specific phenazine compounds. researchgate.netbohrium.com Several key strategies have proven effective:

Enhancing Precursor Supply: A primary strategy involves increasing the intracellular pool of the shikimate pathway precursors, PEP and E4P. Overexpression of genes such as ppsA (PEP synthase) and tktA (transketolase) has successfully enhanced the carbon flux towards the shikimate pathway, resulting in significantly higher yields of phenazines like PCA. frontiersin.orgfrontiersin.orgbohrium.com

Blocking Competing Pathways: To direct biosynthesis towards a desired product, genes responsible for competing side reactions are often deleted. For example, to maximize the accumulation of PCA, the phzO gene, which converts PCA into 2-hydroxylated derivatives, can be knocked out. researchgate.netbohrium.com

Heterologous Expression of Modifying Enzymes: Novel phenazines can be generated by introducing tailoring enzymes into a host that does not naturally possess them. Expressing the monooxygenase PhzS in a PCA-producing strain of P. chlororaphis has been used to generate 1-hydroxyphenazine. acs.org This approach allows for the creation of new biosynthetic pathways for valuable derivatives.

Systematic Multi-gene Engineering: A combination of the above strategies is often most effective. High-yield production of PDC was achieved in Pseudomonas chlororaphis by knocking out competing pathways, co-overexpressing key biosynthetic genes (aroE, phzE, phzC), and introducing an isozyme (aphzF') to ensure the reaction was directed specifically toward PDC. nih.gov Such systematic approaches are paving the way for the industrial-scale production of complex phenazines from renewable feedstocks like crude glycerol (B35011). nih.gov

Synthetic Chemistry Approaches for 7 Methylphenazin 1 Ol and Analogs

Established Methodologies for Phenazine (B1670421) Core Synthesis

The construction of the fundamental tricyclic phenazine skeleton can be accomplished through several well-established chemical reactions. These methods form the basis for more complex syntheses of substituted derivatives.

The Wohl-Aue reaction, first reported in 1901, is a classic method for phenazine synthesis. wikipedia.orgsciencemadness.org It involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), typically at elevated temperatures. wikipedia.orgresearchgate.net For example, the reaction between nitrobenzene (B124822) and aniline produces the parent phenazine molecule. wikipedia.org

While historically significant, the traditional Wohl-Aue reaction often suffers from harsh reaction conditions and low yields, sometimes below 10%. nih.govuct.ac.za To address these limitations, modifications have been developed. One such modification employs milder conditions, using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at lower temperatures, which proceeds through the formation of a 2-nitrosodiphenylamine intermediate before cyclization. nih.gov This modular approach has been utilized to create libraries of halogenated phenazines, demonstrating its utility in generating diverse analogs. nih.govnih.gov

| Aniline Reactant | Nitroarene Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Nitrobenzene | KOH, heat | Phenazine | Low | wikipedia.orguct.ac.za |

| Various Anilines | 2-Nitroanisole | KOH, Toluene, reflux | Substituted 1-Methoxyphenazines | <10% (average) | nih.gov |

| Anilines | Nitrobenzene derivatives | t-BuOK, DMF, -50°C then Acetic Acid | Substituted Phenazines | Not specified | nih.gov |

A more controlled and widely used approach to the phenazine core involves the cyclization of a pre-synthesized substituted diphenylamine (B1679370). chempedia.inforesearchgate.net This strategy offers better regiochemical control because the substitution pattern is established on the diphenylamine precursor before the final ring-closing step. Access to these diphenylamine intermediates has been significantly improved by modern cross-coupling methods like the palladium-catalyzed Buchwald-Hartwig amination. chempedia.infoacs.org

The cyclization can proceed via two main pathways:

Reductive Cyclization: This method typically starts with an o,o'-dinitrodiphenylamine. The two nitro groups are reduced simultaneously, often using catalytic hydrogenation (e.g., H₂ over Pd/C), to form an unstable o,o'-diaminodiphenylamine, which then spontaneously or upon mild oxidation cyclizes to the dihydrophenazine, followed by aromatization to the phenazine. uct.ac.zaacs.org

Oxidative Cyclization: This pathway begins with a 2-aminodiphenylamine. The cyclization is induced by an oxidizing agent, which forms the second C-N bond to close the ring. uct.ac.zathieme-connect.de A variety of oxidants can be used, including nitrobenzene itself at high temperatures, lead oxide, or ferric chloride (FeCl₃). uct.ac.zaacs.orgthieme-connect.de For instance, the oxidative cyclization of a 2,2'-diaminodiphenylamine with FeCl₃/HCl can produce the corresponding phenazine in good yield. acs.org

| Diphenylamine Precursor | Cyclization Method | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-2',4'-dinitrodiphenylamine | Reductive Cyclization | 1. H₂, Pd/C 2. FeCl₃/HCl (Oxidative workup) | 2-Methoxyphenazine (B3350549) | 71% | acs.org |

| 2-Aminodiphenylamines | Oxidative Cyclization | Nitrobenzene, reflux | Substituted Phenazines | 5-67% | thieme-connect.de |

| 2-Amino-diphenylamine | Oxidative Cyclization | CaO, 600°C, N₂ | Phenazine | 70% | guidechem.com |

Oxidative cyclization represents a broad category of reactions that form the phenazine ring through an oxidation step. ekb.eg This can involve the intramolecular cyclization of 2-aminodiphenylamines as previously discussed, or intermolecular reactions. uct.ac.zathieme-connect.de For example, anilines can undergo oxidative self-coupling in the presence of catalysts like Pd-Ag or Cu-Ag nanoclusters to form symmetrical phenazines. mdpi.com Another important method is the reaction of o-phenylenediamines with catechols or o-quinones. uct.ac.zaguidechem.com The condensation of o-phenylenediamine (B120857) with catechol at high temperatures yields 5,10-dihydrophenazine, which is then oxidized to phenazine. guidechem.com

Targeted Synthesis of Hydroxylated Phenazines (Phenazin-1-ols)

To synthesize hydroxylated phenazines like phenazin-1-ol, the synthetic strategy must be adapted to incorporate the hydroxyl group at the desired position. This is often achieved by using precursors that already contain a protected hydroxyl group, typically a methoxy (B1213986) group, which can be cleaved in a final step. acs.orgacs.orgnih.gov

A common and effective strategy for synthesizing 2-hydroxyphenazine (B1496473), an isomer of the target core structure, involves the following steps:

Synthesis of a substituted 2-methoxyphenazine via a method like Buchwald-Hartwig amination followed by cyclization. acs.orgnih.gov

Demethylation of the methoxy group to reveal the free hydroxyl. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, typically providing the desired hydroxyphenazine in high yield. acs.orgacs.org

Alternatively, hydroxylated phenazines can be synthesized more directly. The Beirut reaction, which involves the condensation of benzofuroxan (B160326) with phenols or hydroquinones, can yield hydroxylated products. acs.orgthieme-connect.de Another approach is the condensation of a substituted o-phenylenediamine with a specific o-quinone that carries a hydroxyl group or a precursor. For example, the reaction of benzene-1,2-diamine with 2-hydroxy-1,4-benzoquinone (B196085) gives phenazin-2-ol. clockss.org The synthesis of benzo[a]phenazin-5-ol derivatives has been achieved by condensing 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with various benzene-1,2-diamines. rsc.org

| Starting Material(s) | Key Transformation | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methoxyphenazine derivatives | Demethylation | BBr₃ | 1-Hydroxyphenazine (B607933) derivatives | 98% (average) | acs.org |

| 2-Methoxyphenazine | Demethylation | BBr₃ | 2-Hydroxyphenazine | High | acs.orgnih.gov |

| Benzofuroxan + Hydroquinone | Beirut Reaction | NaOH | Phenazin-2-ol 5,10-dioxide | Not specified | thieme-connect.de |

| Benzene-1,2-diamine + 2-Hydroxy-1,4-benzoquinone | Condensation/Oxidation | Not specified | Phenazin-2-ol | Not specified | clockss.org |

Regioselective Methylation and Derivatization Strategies in Phenazine Synthesis

Introducing a methyl group at a specific position, such as C-7 in 7-Methylphenazin-1-ol, requires careful regiochemical control. Direct methylation of the pre-formed phenazine ring is often difficult and can lead to mixtures of isomers. Therefore, the most common and effective strategy is to introduce the methyl group onto one of the aromatic precursors (the aniline or nitroarene) before the construction of the diphenylamine intermediate.

For the synthesis of this compound, a plausible route would involve:

Starting with a methylated precursor, such as 4-methylaniline (p-toluidine) or a corresponding nitrobenzene derivative.

Coupling this with a second aromatic ring precursor that carries a protected hydroxyl group (e.g., a methoxy-substituted o-nitrohalobenzene).

Cyclizing the resulting unsymmetrical diphenylamine.

Deprotecting the hydroxyl group in the final step.

The final position of the methyl group is dictated by the substitution pattern of the initial reactants and the regioselectivity of the cyclization reaction.

While chemical synthesis relies on building-block approaches, nature utilizes enzymes for such modifications. For instance, SAM-dependent O-methyltransferases have been identified in biosynthetic pathways that can catalyze the O-methylation of hydroxylated phenazines. acs.org Similarly, enzymatic prenylation, the addition of a prenyl group, is catalyzed by prenyltransferases and is crucial for the activity of some natural phenazine products. plos.orgplos.org These biosynthetic strategies highlight the importance of specific functionalization and provide inspiration for synthetic derivatization.

Modular Synthetic Routes for Substituted Phenazine Derivatives

Modern organic synthesis increasingly relies on modular strategies that allow for the rapid and predictable assembly of complex molecules from simpler building blocks. rsc.orgresearchgate.net For phenazine synthesis, this approach enables the systematic variation of substituents to explore structure-activity relationships or to target specific molecules.

The cornerstone of many modular phenazine syntheses is the palladium-catalyzed Buchwald-Hartwig amination reaction. acs.orgnih.govnih.gov This powerful cross-coupling reaction forms a C-N bond between an aryl halide and an amine. It allows for the coupling of a specifically substituted aniline with a specifically substituted aryl halide (often an o-nitrohalobenzene or o-dihalobenzene) to create a precisely functionalized, unsymmetrical diphenylamine intermediate. acs.orgnih.govacs.org This intermediate is then cyclized to the desired phenazine. This tandem amination-cyclization strategy provides regioselective access to phenazines that are difficult to obtain using classical methods. nih.gov

Another modular route involves the use of N-aryl-2-nitrosoaniline intermediates. acs.orgnih.gov These can be formed from anilines and then cyclized upon treatment with a silylating agent to afford the phenazine scaffold, enabling functionalization at different positions. acs.orgacs.org These methods provide a programmed and predictable way to introduce substituents, making them invaluable for the targeted synthesis of complex derivatives like this compound. rsc.orgresearchgate.net

| Aniline Component | Aryl Halide Component | Catalyst System | Diphenylamine Product | Reference |

|---|---|---|---|---|

| o-Nitroaniline | 4-Bromonitrobenzene | Pd₂(dba)₃, Ligand, NaO-t-Bu | 2,4'-Dinitrodiphenylamine | acs.org |

| 4,5-Dialkoxy-2-nitroanilines | 1-Bromo-2-nitrobenzenes | Pd(OAc)₂, RuPhos, Cs₂CO₃ | Substituted bis(2-nitrophenyl)amines | nih.gov |

| Anilines | o-Haloaniline | Pd-catalyzed | 2-Aminodiphenylamine derivative | chempedia.info |

Chemoenzymatic Synthesis for Complex Phenazine Analogues

Chemoenzymatic synthesis represents a powerful and sustainable strategy for accessing complex phenazine analogues that are often challenging to produce through purely chemical methods. nih.govbeilstein-journals.org This approach merges the efficiency of traditional organic synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.govrsc.org Enzymes, whether as isolated proteins or within whole-cell systems, can catalyze specific modifications on the phenazine core, leading to a diverse array of derivatives. mdpi.comacs.org The biosynthesis of phenazine natural products typically involves two main stages: first, the creation of the core phenazine scaffold, such as phenazine-1-carboxylic acid (PCA), from the chorismate precursor, and second, the structural diversification of this scaffold through various enzymatic modifications. acs.orgwikipedia.org

Research into the chemoenzymatic synthesis of phenazines has unveiled several key enzymes and biocatalytic systems capable of generating complex analogues. These methods offer significant advantages, including high regio- and enantioselectivity, which reduces the need for costly purification steps. mdpi.com

Enzymatic Hydroxylation and Modification of the Phenazine Core

A common modification in phenazine biosynthesis is hydroxylation, often catalyzed by monooxygenase enzymes. For instance, the enzyme PhzO from Pseudomonas chlororaphis has been identified as a key biocatalyst that hydroxylates phenazine-1-carboxylic acid (PCA) to produce 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA). plos.org This intermediate then undergoes a spontaneous, non-enzymatic decarboxylation to form 2-hydroxyphenazine (2-OH-PHZ). plos.org Studies have confirmed that this conversion by PhzO is dependent on the presence of NADP(H) and Fe³⁺. plos.org

Whole-cell biocatalysis provides an alternative, sustainable approach for such transformations. The filamentous fungus Aspergillus sclerotiorum has been successfully used to biotransform PCA into 3-hydroxy-phenazine-1-carboxylic acid (3-OH-PCA). mdpi.com In an optimized system, this whole-cell biocatalysis achieved a 94% conversion rate, yielding 1060 mg/L of 3-OH-PCA from a starting concentration of 1120 mg/L of PCA. mdpi.com This demonstrates the potential of using microbial cells to efficiently produce hydroxylated phenazine derivatives in significant quantities. mdpi.com

Enzymatic Methylation and Substrate Versatility

Enzymes with broad substrate specificity are particularly valuable in chemoenzymatic synthesis for creating diverse libraries of analogues. An example is the SAM-dependent O-methyltransferase LaPhzM, from Lysobacter antibioticus. rsc.orgacs.org This enzyme has demonstrated the ability to act on non-oxide, mono-oxide, and di-oxide phenazine substrates, highlighting its versatility. rsc.org This flexibility allows for a one-pot biosynthesis approach to generate various phenazine antibiotics and novel derivatives. rsc.org The ability of such enzymes to catalyze key steps like O-methylation is crucial for producing a wide range of structurally diverse and biologically active phenazine compounds. acs.org

The tables below summarize the key biocatalysts and transformations involved in the chemoenzymatic synthesis of phenazine analogues based on current research findings.

Table 1: Key Enzymes in Phenazine Analogue Synthesis

| Enzyme | Source Organism | Reaction Catalyzed | Substrate(s) | Product(s) |

|---|---|---|---|---|

| PhzO | Pseudomonas chlororaphis | Hydroxylation | Phenazine-1-carboxylic acid (PCA) | 2-Hydroxyphenazine-1-carboxylic acid (2-OH-PCA) |

| LaPhzM | Lysobacter antibioticus | O-methylation | Various phenazines (non-oxide, mono-oxide, di-oxide) | Methylated phenazine derivatives |

Table 2: Whole-Cell Biotransformation Systems for Phenazine Analogues

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Aspergillus sclerotiorum (Whole-cell) | Phenazine-1-carboxylic acid (PCA) | 3-Hydroxy-phenazine-1-carboxylic acid (3-OH-PCA) | Achieved 94% conversion efficiency under optimized conditions (pH 7.0, 25 °C). mdpi.com |

Biological Activities and Molecular Mechanisms of Action of Phenazines, with Focus on Relevance to 7 Methylphenazin 1 Ol

Antimicrobial Efficacy Against Microbial Pathogens

The antimicrobial properties of phenazines are well-documented and represent a significant area of research. unizg.hr Their efficacy extends across bacterial, fungal, and parasitic domains, driven by mechanisms that exploit the fundamental biochemical pathways of these pathogens.

Phenazine (B1670421) compounds exhibit notable antibacterial activity against a range of pathogens. Research inspired by the interspecies competition between Pseudomonas aeruginosa and Staphylococcus aureus has led to the synthesis and testing of numerous natural and non-natural phenazines. nih.gov While direct studies on 7-Methylphenazin-1-ol are limited, research on structurally similar halogenated phenazines provides insight into its potential activity. For instance, a synthetic analogue, 3-Chloro-6-methylphenazin-1-ol, has been synthesized and characterized, indicating active research into methyl-phenazinol derivatives. nih.gov

The general antibacterial mechanism of phenazines often involves their ability to destructively abstract electrons from the bacterial electron transport chain, a process that can lead to cell lysis. nih.govfrontiersin.org This mode of action is effective against both Gram-positive and Gram-negative bacteria. biorxiv.org

Table 1: Antibacterial Activity of a Representative Phenazine Analogue

| Compound | Target Microorganism | Activity/Observation | Reference |

| 2-bromo-1-hydroxyphenazine | Staphylococcus aureus | Potent antibacterial activity (MIC = 6.25 μM) | nih.gov |

| 2-bromo-1-hydroxyphenazine | Staphylococcus epidermidis | Potent antibacterial activity (MIC = 6.25 μM) | nih.gov |

This table showcases the activity of a related phenazine to illustrate the antibacterial potential within this compound class.

Phenazines possess significant antifungal properties, targeting a variety of fungal pathogens. biorxiv.orgnih.gov The fungicidal action is largely attributed to their redox activity, which leads to the generation of toxic intracellular reactive oxygen species (ROS) that cause oxidative damage to fungal cells. unizg.hrbiorxiv.org Studies on pyocyanin (B1662382), a well-known phenazine, show that its antifungal efficacy can be pH-dependent, with optimal activity observed at neutral to slightly alkaline pH levels. biorxiv.org This is likely because these conditions are more favorable for the generation of ROS, which disrupts mitochondrial function and the electron transport chain. biorxiv.org

Furthermore, the combination of natural products with conventional antifungal drugs is a promising strategy to combat drug resistance. semanticscholar.org Combining certain essential oils with azole antifungals like fluconazole (B54011) has been shown to produce synergistic effects, significantly lowering the minimum inhibitory concentrations (MICs) required to inhibit Candida species. semanticscholar.org This suggests a potential for phenazines like this compound to be used in combination therapies, where they could enhance the efficacy of existing antifungal agents by targeting different cellular pathways or overwhelming the pathogen's defense mechanisms. nih.govfrontiersin.org

The broad bioactivity of phenazines also includes antiparasitic effects. unizg.hr While specific data on this compound is not available, the general mechanisms of action for phenazines are relevant to parasites. Many antiparasitic drugs function by inducing oxidative stress within the parasite, a mechanism central to phenazine bioactivity. bvsalud.org For example, some treatments for leishmaniasis work by inducing the oxidation of thiols inside the parasite cell. bvsalud.org Given that phenazines are potent redox cyclers capable of generating ROS, it is plausible that they could exert antiparasitic effects by creating a state of lethal oxidative stress within the parasite. unizg.hr The investigation of oleanolic acid and its glycosides has shown activity against the parasitic nematode Heligmosomoides polygyrus, demonstrating that natural products can be a source of potential antiparasitic agents. nih.gov

Cellular and Biochemical Mechanisms of Action

The antimicrobial activities of phenazines are rooted in their fundamental chemical properties, specifically their capacity to engage in redox cycling and interfere with essential cellular processes like respiration. nih.gov

A primary mechanism underlying the bioactivity of phenazines is their redox-active nature. unizg.hr These molecules can accept electrons from cellular reductants, such as NADPH, and then transfer them to molecular oxygen. researchgate.net This process, known as redox cycling, results in the formation of superoxide (B77818) radical anions (O₂·⁻) and other reactive oxygen species (ROS) like hydrogen peroxide. biorxiv.orgresearchgate.net

The accumulation of ROS inside a microbial cell creates a state of severe oxidative stress. semanticscholar.org This stress leads to widespread, non-specific damage to critical cellular components, including DNA, proteins, and lipids, ultimately causing cell death. unizg.hr This ROS-generating capability is a key factor in the broad-spectrum antimicrobial efficacy of phenazines. nih.gov For instance, in fungi, phenazine-induced ROS production has been shown to cause oxidative destruction of the cells. biorxiv.org

Phenazines can directly interfere with microbial respiration by disrupting the electron transport chain (ETC). nih.gov They can act as mobile electron carriers, or shuttles, that effectively "short-circuit" the normal flow of electrons. plos.orgnih.gov Phenazines can accept electrons from components of the ETC, such as NADH dehydrogenases, and then shuttle them away from the chain, often transferring them to terminal acceptors like oxygen. researchgate.net

This interception of electrons disrupts the establishment of the proton motive force, which is essential for ATP synthesis. By uncoupling oxidative phosphorylation, phenazines deprive the microbial cell of its primary energy source. unizg.hr This characterization of phenazines as "accessory respiratory pigments" that can destructively abstract electrons from the transport chain dates back to early studies and remains a cornerstone of their mechanism of action. nih.gov This disruption is a potent antimicrobial strategy, as it targets the central hub of energy metabolism in many pathogens. plos.org

Table 2: Summary of Molecular Mechanisms of Phenazines

| Mechanism | Description | Cellular Consequence | Reference |

| Redox Cycling and ROS Generation | Phenazines accept electrons from cellular reductants (e.g., NADPH) and transfer them to molecular oxygen. | Production of superoxide (O₂·⁻) and other ROS, leading to oxidative stress and damage to DNA, proteins, and lipids. | unizg.hrbiorxiv.orgresearchgate.netsemanticscholar.org |

| Disruption of Electron Transport Chain (ETC) | Phenazines act as electron shuttles, intercepting electrons from ETC components like NADH dehydrogenases. | Uncouples oxidative phosphorylation, disrupts the proton motive force, and inhibits ATP synthesis, leading to energy depletion. | plos.orgnih.govresearchgate.net |

Influence on Biofilm Formation and Dispersal

Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, play a significant role in the regulation of biofilm formation and dispersal. nih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. frontiersin.org The formation of biofilms is a multi-stage process that includes initial attachment, irreversible attachment, maturation, and finally, dispersal of cells to colonize new sites. frontiersin.org

Research has demonstrated that phenazines are crucial for biofilm development in certain bacteria, such as Pseudomonas chlororaphis. usda.govasm.org Mutants unable to produce phenazines have been shown to be defective in biofilm formation. arizona.edu The specific type and ratio of phenazine derivatives produced can have profound effects on the various stages of biofilm development. For instance, in P. chlororaphis strain 30-84, which produces phenazine-1-carboxylic acid (PCA) and 2-hydroxy-PCA (2-OH-PCA), altering the ratio of these two compounds affects initial cell attachment, the architecture of the mature biofilm, and the rate of dispersal. asm.org Specifically, increased production of 2-OH-PCA was found to promote initial attachment and lead to thicker biofilms with lower dispersal rates. asm.org

In Pseudomonas aeruginosa, another well-studied bacterium, phenazines like pyocyanin influence the architecture of mature biofilms. nih.gov While they may not be essential for the initial attachment in this species, they contribute to the development of larger microcolonies and thicker biofilms. nih.gov The addition of pyocyanin to a phenazine-deficient mutant can restore the wild-type biofilm morphology. nih.gov Furthermore, the intermediate in pyocyanin synthesis, 5-methylphenazine-1-carboxylate, is necessary for normal biofilm morphogenesis in P. aeruginosa. nih.gov

Phenazines can also influence the dispersal of biofilms. In some cases, specific phenazine derivatives are required for proper dispersal, while in other instances, alterations in phenazine production can lead to reduced dispersal. usda.govasm.orgnih.gov The mechanisms by which phenazines regulate biofilm dispersal are still under investigation. nih.gov Although direct studies on this compound are not available, the established role of structurally similar phenazines in biofilm dynamics suggests that it could potentially exhibit similar modulatory effects.

Table 1: Influence of Phenazines on Biofilm Dynamics

| Phenazine Compound | Organism | Effect on Biofilm | Reference(s) |

|---|---|---|---|

| Pyocyanin | Pseudomonas aeruginosa | Shapes biofilm architecture, promotes thicker biofilms | nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas chlororaphis | Essential for biofilm formation | nih.govasm.org |

| 2-hydroxy-PCA (2-OH-PCA) | Pseudomonas chlororaphis | Promotes initial attachment, alters biofilm structure | asm.org |

| 5-methylphenazine-1-carboxylate | Pseudomonas aeruginosa | Required for normal biofilm morphogenesis | nih.gov |

Antitumor and Anticancer Properties

The phenazine scaffold has been a subject of interest in the development of antitumor and anticancer agents. exlibrisgroup.comnih.govresearchgate.net Both natural and synthetic phenazines have been investigated for their potential as cancer therapeutics. nih.govmdpi.com The anticancer activity of phenazines has been recognized since the mid-20th century, leading to the synthesis of over 6,000 compounds with a phenazine-based structure. researchgate.net

Several phenazine derivatives have shown promising activity against various cancer cell lines. mdpi.com For instance, 5-methylphenazine-1-carboxylic acid (5MPCA), a precursor of pyocyanin, exhibits selective cytotoxicity against lung and breast cancer cell lines in a dose-dependent manner. mdpi.com Its mechanism involves the inhibition of cell viability and DNA synthesis, leading to cell-cycle arrest and apoptosis through the mitochondrial pathway. mdpi.com Another example is clofazimine, a riminophenazine compound, which has been used in clinical settings and is known for its anticancer potential in addition to its antimicrobial properties. mdpi.com

The development of fused aryl phenazine derivatives has also yielded compounds with significant anticancer activity, some of which have entered clinical studies. mdpi.commdpi.com The versatility of the phenazine structure allows for modifications that can enhance their efficacy and reduce toxicity, making them attractive candidates for chemotherapy. exlibrisgroup.comresearchgate.net Although direct evidence for the anticancer properties of this compound is not available, the demonstrated activity of structurally related compounds like 5-methylphenazine-1-carboxylic acid suggests that it may also possess cytotoxic effects against cancer cells. mdpi.comnih.gov

A key mechanism underlying the anticancer activity of many phenazine derivatives is their ability to interact with polynucleotides, particularly DNA. researchgate.net The planar aromatic structure of the phenazine core is similar to that of known intercalating agents, allowing these molecules to insert themselves between the base pairs of the DNA double helix. researchgate.netmdpi.com This intercalation can disrupt the normal structure and function of DNA, leading to the inhibition of critical cellular processes like DNA replication and transcription. researchgate.net

The interaction of phenazines with DNA can cause structural perturbations in the double helix. nih.gov For example, the binding of pyocyanin to DNA has been shown to cause local changes in the DNA structure. nih.gov Such interactions can lead to DNA damage, which, if not repaired, can trigger apoptotic pathways in cancer cells. rsc.org The ability of some phenazine derivatives to act as "light switches" for DNA, where they exhibit enhanced luminescence upon binding, has also been explored, indicating a strong interaction with the DNA molecule. tandfonline.com Some copper(II) phenazine complexes have been shown to induce oxidative DNA damage, with a preference for the minor groove. rsc.org

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair, making them important targets for anticancer drugs. nih.govmedchemexpress.com Several phenazine derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govacs.org These enzymes work by creating transient breaks in the DNA strands to relieve torsional stress. mdpi.com

Certain benzo[a]phenazine (B1654389) derivatives have been shown to be dual inhibitors of Topo I and Topo II. nih.govacs.orgrsc.org Their mechanism of action can involve stabilizing the complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent cell death. nih.govrsc.org This mode of action is characteristic of topoisomerase poisons. rsc.org Other phenazine derivatives may act as catalytic inhibitors, interfering with the enzymatic activity of topoisomerases without stabilizing the cleavage complex. rsc.org The ability of phenazines to inhibit these crucial enzymes contributes significantly to their antitumor potential. tandfonline.com

In addition to their interactions with DNA and topoisomerases, some phenazine compounds exhibit radical scavenging capabilities. mdpi.com Reactive oxygen species (ROS) can cause oxidative damage to cellular components, including DNA, proteins, and lipids, and are implicated in various pathological conditions. The ability to scavenge these radicals can be a beneficial biological activity.

Certain naturally occurring phenazines, such as dermacozine C, have been found to possess strong radical scavenging abilities. mdpi.com A novel phenazine derivative, designated 10T024A, isolated from a Streptomyces species, also demonstrated significant radical-scavenging activity. tandfonline.com The phenazine methosulfate-NADH system is a known generator of superoxide radicals and is often used in assays to evaluate the radical scavenging potential of various compounds. tandfonline.comresearchgate.net The capacity of some phenazines to act as antioxidants suggests a broader range of biological activities beyond their cytotoxic properties. rsc.org

Table 2: Anticancer Mechanisms of Phenazine Derivatives

| Mechanism | Description | Example Phenazine(s) | Reference(s) |

|---|---|---|---|

| Polynucleotide Interaction | Intercalation into DNA, causing structural perturbations and damage. | Pyocyanin, Copper(II) phenazine complexes | researchgate.netnih.govrsc.org |

| Topoisomerase Inhibition | Inhibition of Topo I and/or Topo II, leading to DNA breaks. | Benzo[a]phenazine derivatives | nih.govacs.orgrsc.org |

| Radical Scavenging | Neutralization of reactive oxygen species. | Dermacozine C, 10T024A | mdpi.comtandfonline.com |

Neuroprotective Effects

Emerging research indicates that certain phenazine derivatives possess neuroprotective properties, suggesting their potential application in the context of neurodegenerative diseases. researchgate.netnih.govontosight.ai Neuroprotection involves mechanisms that defend neurons from injury or degeneration.

A notable example is the discovery of pontemazines A and B from a marine-derived Streptomyces species. nih.gov These compounds have been shown to protect neuronal cells from glutamate-induced damage in mouse hippocampal HT-22 cells. researchgate.netnih.gov Glutamate-induced excitotoxicity is a known contributor to neuronal cell death in various neurological disorders. The neuroprotective action of pontemazines is attributed, at least in part, to their antioxidant and radical-scavenging properties, as well as their ability to inhibit lipid peroxidation. researchgate.net

Furthermore, phenazine carboxylic acid has been reported to protect against synaptic damage by reducing inflammatory damage and the presence of reactive oxygen species (ROS). researchgate.net This suggests that the anti-inflammatory and antioxidant activities of phenazines can contribute to their neuroprotective effects. researchgate.net While direct studies on this compound are lacking, the neuroprotective potential exhibited by other members of the phenazine family highlights a promising area for future investigation. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Activities

Phenazine compounds have been recognized for their significant anti-inflammatory and immunomodulatory effects. mdpi.comnih.gov These properties are in addition to their well-established antimicrobial and anticancer activities. exlibrisgroup.comnih.govresearchgate.nettandfonline.comresearchgate.net

Clofazimine, an iminophenazine dye, is a prominent example of a phenazine with potent anti-inflammatory actions. nih.govsemanticscholar.org It is used in the treatment of various dermatological diseases due to these properties. nih.gov The immunomodulatory effects of phenazines can involve the regulation of immune cell functions and the production of inflammatory mediators. mdpi.com For instance, a new phenazine derivative, 10T024A, was found to suppress the release of prostaglandin (B15479496) D2 (PGD2) and leukotriene B4 (LTB4) in rat basophilic leukemia cells, indicating its anti-inflammatory potential. tandfonline.com

The anti-inflammatory mechanisms of compounds like phenazines can be multifaceted, including the modulation of key signaling pathways such as NF-κB and MAP kinase pathways, which are central to the inflammatory response. mdpi.com Additionally, their antioxidant and radical-scavenging capabilities can contribute to their anti-inflammatory effects by reducing the oxidative stress that often accompanies inflammation. mdpi.complos.org The broad spectrum of biological activities of phenazines, including their influence on inflammation and immunity, underscores their potential as versatile therapeutic agents. mdpi.comnih.gov

Insecticidal Properties

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various microorganisms, have demonstrated notable insecticidal activities. nih.govsemanticscholar.orgacs.orgmdpi.com Research has explored the potential of both naturally occurring and synthetic phenazine derivatives as agents for controlling insect pests.

Studies have shown that certain phenazine derivatives exhibit lethal effects against various insect species. For instance, a series of deoxypodophyllotoxin-based phenazine analogues were tested for their insecticidal activity against the pre-third-instar larvae of the oriental armyworm, Mythimna separata. nih.govacs.org All the tested derivatives displayed delayed insecticidal activity, with one compound, which contained a p-methoxybenzoylamino group at the C-9' position of the deoxypodophyllotoxin-based phenazine fragment, showing the most significant activity, resulting in a final mortality rate of 72.4%. nih.govacs.org

The proposed mechanism of action for the insecticidal effects of these phenazine derivatives appears to be linked to the disruption of the insect's hormonal system. nih.govacs.org Observations of the symptoms in the tested M. separata larvae suggested that the compounds likely exert an antimolting hormone effect, interfering with the normal developmental processes of the insects. nih.govacs.org

Furthermore, other research has highlighted the insecticidal potential of phenazine derivatives against pests like Plutella xylostella. acs.org The development of novel phenazine-based compounds is considered a promising avenue for enhancing agricultural productivity and managing insect-transmitted diseases.

Table 1: Insecticidal Activity of Selected Phenazine Derivatives

| Compound/Derivative | Target Insect | Observed Effect | Potential Mechanism of Action |

| Deoxypodophyllotoxin-based phenazine analogues | Mythimna separata (oriental armyworm) | Delayed insecticidal activity, with up to 72.4% mortality for specific derivatives. nih.govacs.org | Antimolting hormone effect. nih.govacs.org |

| Phenazine derivatives of 4-acyloxypodophyllotoxin | Mythimna separata | Stronger insecticidal activity than toosendanin. nih.govsemanticscholar.org | Not specified. |

| Oxime derivatives of podophyllotoxin-based phenazines | Mythimna separata | Equal or higher insecticidal activity than toosendanin. nih.govsemanticscholar.org | Not specified. |

Modulation of Microbial Quorum Sensing Systems

Phenazines play a significant role in the intricate communication networks of bacteria, known as quorum sensing (QS). asm.orgnih.gov Quorum sensing allows bacteria to coordinate their gene expression and behavior in a cell-density-dependent manner through the production and detection of small signaling molecules. frontiersin.orgmdpi.com Phenazines, particularly in Pseudomonas species, are both products of and participants in these regulatory circuits.

The production of phenazines, such as pyocyanin, in Pseudomonas aeruginosa is tightly controlled by a complex hierarchy of QS systems, including the las, rhl, and pqs systems. jidc.orgfrontiersin.orgnih.gov These systems work in concert to regulate the expression of the phenazine biosynthetic operons (phz1 and phz2). frontiersin.orgfrontiersin.org For example, the las system can influence the activity of the rhl and pqs systems, which in turn directly modulate the production of phenazine compounds. frontiersin.org Studies have shown a positive correlation between the expression of QS genes (lasR, rhlR, rhlI) and phenazine (phz) genes in many P. aeruginosa strains. jidc.org

Phenazines themselves can also function as signaling molecules, influencing the QS networks. asm.org For instance, phenazine-1-carboxamide (B1678076) (PCN) and phenazine-1-carboxylic acid (PCA) are regulated by the LuxR/LuxI-type QS system, PhzR/PhzI, in several Pseudomonas strains. asm.org This creates a feedback loop where phenazine production is controlled by QS, and the resulting phenazines can further modulate QS-regulated behaviors. The expression of the phenazine biosynthetic operon in Pseudomonas chlororaphis 30-84 is dependent on the PhzR/PhzI QS system. nih.gov

The modulation of phenazine production through QS has significant implications for the ecological success and virulence of the producing organisms. By controlling the synthesis of these bioactive secondary metabolites, bacteria can influence their interactions with other organisms in their environment, including competing microbes and host organisms.

Structure-Activity Relationship (SAR) Studies for Substituted Phenazines

The biological activities of phenazine compounds are highly dependent on the nature and position of substituents on the core phenazine structure. Structure-activity relationship (SAR) studies aim to elucidate how different chemical modifications influence the efficacy of these molecules, providing a rational basis for the design of new derivatives with enhanced properties. nih.govrsc.orgnih.gov

In the context of insecticidal activity, SAR studies on deoxypodophyllotoxin-based phenazine analogues have revealed important insights. nih.govacs.org For instance, the introduction of acylamino groups at the C-9' position of the deoxypodophyllotoxin-based phenazine fragment generally resulted in more potent compounds compared to those with the same groups at the C-10' position. nih.govacs.org This suggests that the position of the substituent is critical for insecticidal efficacy. Additionally, the length of the side chain of alkylacylamino groups was also found to be an important factor influencing their insecticidal activity. nih.govacs.org

SAR studies have also been crucial in optimizing the antimicrobial and anticancer activities of phenazines. For example, in a series of phenazinolin-type compounds, the presence of an amide group was found to be important for anticancer activity, while a free acid group was detrimental. nih.govsemanticscholar.org In another study on halogenated phenazine derivatives, systematic structural diversification led to a twofold increase in activity against Staphylococcus aureus. nih.govsemanticscholar.org The exploration of substituents at various positions on the phenazine heterocycle has been a key strategy in the development of potent antibacterial and biofilm-eradicating agents. mdpi.com

For phenazine 5,10-dioxides like iodinin (B1496461) and myxin (B609384), SAR studies have shown that the N-oxide functionalities are pivotal for their cytotoxic activity. rsc.org Further derivatization revealed that the type and position of substituents significantly impact their potency and selectivity. For instance, 7,8-dihalogenated and 7,8-dimethylated analogs of 1-hydroxyphenazine (B607933) 5,10-dioxide displayed increased cytotoxic potency. rsc.org Conversely, 2,3-substituted regioisomers of myxin and iodinin were found to be inactive, highlighting the importance of the oxygen substituent at position 1 of the scaffold for their biological activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Phenazine Derivatives

| Phenazine Core/Derivative | Substituent/Modification | Position of Modification | Impact on Biological Activity |

| Deoxypodophyllotoxin-based phenazine | Acylamino groups | C-9' vs. C-10' | Introduction at C-9' generally afforded more potent insecticidal compounds. nih.govacs.org |

| Phenazinolin-type compounds | Amide group vs. Free acid group | Not specified | Amide group was important for anticancer activity, while the free acid group was detrimental. nih.govsemanticscholar.org |

| Halogenated phenazines | Halogen atoms | Various positions | Systematic structural diversification led to enhanced antibacterial activity. nih.govsemanticscholar.org |

| 1-Hydroxyphenazine 5,10-dioxide | Dihalogenated and dimethylated groups | 7,8-positions | Increased cytotoxic potency. rsc.org |

| Myxin and Iodinin regioisomers | Oxygen substituent | Position 1 vs. Positions 2,3 | Oxygen substituent at position 1 is crucial for anti-mycobacterial and anti-leukemic activity. nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Phenazine Research

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of new phenazine (B1670421) derivatives. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide crucial data on the molecular weight of target compounds. nih.govresearchgate.net By providing exact mass measurements with high accuracy, HRMS allows researchers to deduce the molecular formula of a newly discovered phenazine.

In practice, the analysis involves ionizing the phenazine derivative and measuring its mass-to-charge ratio (m/z). For instance, in the characterization of phenazine-1-carboxamide (B1678076), mass spectral analysis estimated the molecular mass to be 223.3. nih.gov The fragmentation patterns observed in the mass spectrum offer further structural insights, helping to piece together the molecule's architecture. The combination of liquid chromatography with mass spectrometry (LC-MS) or ultra-performance liquid chromatography with mass spectrometry (UPLC-MS) is particularly powerful, as it allows for the separation of compounds from a mixture immediately prior to mass analysis, which is crucial for identifying novel bioactive phenazine derivatives. acs.org

Table 1: Application of Mass Spectrometry in Phenazine Analysis

| Technique | Application | Type of Information Obtained | Example from Research |

|---|---|---|---|

| LC-MS | Identification of novel phenazine derivatives from bacterial extracts. nih.gov | Molecular weight and fragmentation patterns. researchgate.net | Identification of 1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine (CFTHP) from Streptomyces lomondensis. acs.org |

| GC-MS | Characterization of secondary metabolites from bacterial cultures. researchgate.net | Identification of volatile or derivatized phenazines. | Used to confirm phenazine as a major secondary metabolite from Pseudomonas aeruginosa. researchgate.net |

| HRESIMS | Precise structural elucidation of complex phenazine compounds. | High-resolution exact mass for molecular formula determination. | Employed for the structural analysis of Taibphenazine B. researchgate.net |

Nuclear Magnetic Resonance Spectroscopy for Precise Structural and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural characterization of phenazines. Both ¹H (proton) and ¹³C (carbon) NMR are used to provide detailed information about the molecule's carbon-hydrogen framework. nih.govresearchgate.net These spectral analyses are critical for confirming the identity of known phenazines and for elucidating the exact structure of new derivatives, including the precise location of substituents on the phenazine core. nih.gov

For example, ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy reveals the number of non-equivalent carbons and their electronic environments. acs.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure. acs.org This level of detail is essential for distinguishing between isomers, such as different positional arrangements of methyl and hydroxyl groups on the phenazine skeleton.

Table 2: Representative ¹H NMR Data for the Parent Phenazine Structure

| Proton Position | Solvent | Chemical Shift (ppm) | Multiplicity / Coupling (Hz) |

|---|---|---|---|

| H-1, H-4, H-6, H-9 | CDCl₃ | 8.249 | dd, J = 8.9, 1.4 Hz |

| H-2, H-3, H-7, H-8 | CDCl₃ | 7.834 | dd, J = 8.9, 6.4 Hz |

| H-1, H-4, H-6, H-9 | DMSO-d₆ | 8.262 | dd, J = 8.9, 1.4 Hz |

| H-2, H-3, H-7, H-8 | DMSO-d₆ | 7.971 | dd, J = 8.9, 6.4 Hz |

Data adapted from spectral databases for the unsubstituted phenazine molecule. chemicalbook.com Substituents, like those in 7-Methylphenazin-1-ol, would cause significant shifts in these values.

Chromatographic Techniques for Isolation and Purification of Phenazines

Chromatography is fundamental to phenazine research, enabling the separation and purification of specific compounds from complex mixtures like bacterial fermentation broths or synthetic reaction products. iipseries.org The choice of technique depends on the properties of the phenazine and the scale of the purification.

Thin-Layer Chromatography (TLC) is often used for the initial, rapid analysis of a mixture to determine the number of components and to find a suitable solvent system for larger-scale separation. researchgate.netresearchgate.net For instance, a phenazine compound extracted from P. fluorescens showed a retardation factor (Rf) of 0.64 on a silica (B1680970) plate, which aided in its identification. researchgate.net

Column Chromatography , typically using silica gel as the stationary phase, is a standard method for purifying gram quantities of phenazines. nih.govresearchgate.net The crude extract is loaded onto the column, and a solvent or a gradient of solvents is passed through, allowing components to separate based on their differential adsorption to the silica. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is employed for the final purification step to obtain highly pure phenazine derivatives. acs.org This technique offers higher resolution and efficiency than standard column chromatography, making it ideal for separating structurally similar phenazines or for isolating minor components. nih.goviipseries.org

Table 3: Common Chromatographic Methods for Phenazine Purification

| Technique | Stationary Phase | Typical Application | Reference Example |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Rapid screening of extracts and monitoring reaction progress. researchgate.net | Analysis of extracts from Streptomyces sp., where bioactive fractions had an Rf value of 0.56–0.58. nih.gov |

| Column Chromatography | Silica Gel | Primary purification of crude extracts to isolate major phenazine compounds. nih.gov | A two-step silica-gel column chromatography was used to purify phenazine-1-carboxamide. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) or Normal-Phase | Final purification of phenazines to achieve high purity; separation of isomers. acs.org | Used for the identification of phenazine, phenazine-1-carboxylic acid, and pyocyanin (B1662382). researchgate.net |

Current Research Gaps and Future Directions for 7 Methylphenazin 1 Ol Research

Uncovering Undiscovered Biosynthetic Pathways for Specific Methylated Hydroxylated Phenazines

The biosynthesis of the core phenazine (B1670421) structure from chorismate is relatively well-understood, proceeding through key intermediates like phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). acs.orgnih.gov Subsequent structural diversification, including hydroxylation and methylation, is accomplished by a suite of tailoring enzymes. acs.org For instance, monooxygenases such as PhzS are responsible for hydroxylation, while S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, like LaPhzM, catalyze methylation. acs.orgnih.gov

However, the precise biosynthetic pathway leading to 7-Methylphenazin-1-ol has not been explicitly elucidated. While the general enzymatic machinery for hydroxylation and methylation of the phenazine scaffold is known, the specific enzymes responsible for the regioselective modifications to yield this compound are yet to be identified and characterized. A significant research gap exists in understanding the sequence of these tailoring reactions and the substrate specificity of the involved enzymes. It remains unclear whether hydroxylation precedes methylation or vice versa, and which specific monooxygenase and methyltransferase are involved in the formation of this particular isomer.

Future research should focus on the identification and characterization of the gene clusters responsible for the production of this compound in its native producers. This would involve genome mining of phenazine-producing organisms, followed by gene knockout and heterologous expression studies to functionally assign roles to the identified genes. Such studies will not only illuminate the specific biosynthetic route to this compound but also expand our toolbox of tailoring enzymes for the bioengineering of novel phenazine derivatives. acs.org

Rational Design and Synthesis of this compound Analogs with Enhanced Bioactivity

The biological activity of phenazine compounds is intimately linked to their chemical structure, with different functional groups influencing their efficacy and specificity. nih.gov While over 150 natural phenazines have been identified, the rational design and synthesis of analogs offer a powerful strategy to enhance their therapeutic properties. nih.govresearchgate.net This approach involves making targeted chemical modifications to a lead compound to improve its bioactivity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Currently, there is a lack of published research specifically detailing the rational design and synthesis of this compound analogs. This represents a significant gap in the development of this compound for potential therapeutic applications. The principles of rational drug design could be applied to create a library of this compound derivatives with modified substituents on the phenazine core. For example, altering the position and nature of the methyl and hydroxyl groups, or introducing other functionalities like halogens or amino groups, could modulate the compound's electronic properties and its interactions with biological targets. nih.govscielo.br

Future efforts in this area should involve computational modeling and docking studies to predict the binding of designed analogs to potential target proteins. researchgate.net This in silico approach can guide the synthesis of the most promising candidates, which can then be evaluated for their biological activity in relevant assays. A systematic structure-activity relationship (SAR) study would be invaluable in identifying the key structural features required for potent and selective bioactivity, paving the way for the development of optimized this compound-based therapeutic agents. researchgate.net

Comprehensive Elucidation of Specific Molecular Targets and Pathways of Action for this compound

Phenazines are known to exert their biological effects through a variety of mechanisms, largely stemming from their redox-active nature. nih.gov They can accept electrons from cellular reductants like NADH and subsequently reduce molecular oxygen to produce reactive oxygen species (ROS), leading to broad-spectrum antimicrobial activity. nih.govnih.gov Some phenazines have also been shown to intercalate into DNA and inhibit enzymes such as topoisomerases. researchgate.net

Despite this general understanding, the specific molecular targets and detailed pathways of action for this compound have not been thoroughly investigated. It is plausible that its activity is due to general redox cycling, but it may also possess more specific interactions with cellular components that contribute to its biological effects. Identifying these specific targets is a critical research gap that needs to be addressed to understand its mechanism of action and to predict potential off-target effects.

Future research should employ a multi-pronged approach to identify the molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and transcriptomics can be used to identify proteins and pathways that are directly modulated by the compound. For example, studies in Pseudomonas aeruginosa have shown that phenazines can interact with specific transcriptional regulators, such as MexL, to modulate gene expression. researchgate.net Investigating whether this compound has similar specific targets in various organisms will provide a more complete picture of its biological activity and could reveal novel therapeutic opportunities.

Exploration of Novel Biological Roles and Applications Beyond Established Activities

The biological activities of phenazines are diverse, ranging from antimicrobial and antitumor to roles in biofilm formation and virulence. nih.govresearchgate.netnih.gov For instance, phenazine-1-carboxylic acid (PCA) is a registered biofungicide, and pyocyanin (B1662382) is a known virulence factor in Pseudomonas aeruginosa. researchgate.net

The full spectrum of biological roles and potential applications for this compound remains largely unexplored. While it likely shares some of the general properties of other phenazines, it may also possess unique activities that have not yet been discovered. This lack of exploration into novel applications represents a significant research gap.

Future investigations should screen this compound against a wide range of biological targets and in various disease models to uncover novel activities. This could include evaluating its potential as an antiviral, anti-inflammatory, or immunomodulatory agent. Furthermore, its role in complex biological processes such as interspecies communication, host-microbe interactions, and ecosystem functioning should be investigated. Uncovering novel biological roles for this compound could lead to its development for entirely new applications in medicine, agriculture, and biotechnology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methylphenazin-1-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation, oxidation, or condensation. Key steps include:

- Reagent selection : Use triethylamine as a catalyst for nucleophilic substitutions and chloroacetyl chloride for esterification .

- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while temperature control (20–80°C) minimizes side products .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting spectral data?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm methyl and phenolic proton signals. DMSO-d6 is preferred for solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) .

- Infrared (IR) Spectroscopy : Identify hydroxyl (3200–3600 cm) and aromatic C=C (1450–1600 cm) stretches .

- Contradiction Resolution : Cross-validate with HPLC purity assays (>99%) and replicate under standardized conditions .

Q. What are the primary biological targets and mechanisms of action reported for this compound in antimicrobial research?

- Methodological Answer :

- Target Identification : Screen against microbial enzymes (e.g., NADH dehydrogenases) using enzyme inhibition assays .

- Mechanistic Studies : Measure disruption of electron transport chains via oxygen consumption assays in bacterial cultures .

- Validation : Compare Minimum Inhibitory Concentration (MIC) values across Gram-positive and Gram-negative strains .

Q. How should researchers design controlled experiments to assess the redox properties of this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Perform under nitrogen atmosphere with a three-electrode system (glassy carbon working electrode). Use 0.1 M KCl as the supporting electrolyte .

- pH Dependence : Test redox potentials in buffered solutions (pH 3–10) to identify proton-coupled electron transfer behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Variable Standardization : Control cell lines (e.g., ATCC-certified strains), incubation times, and solvent concentrations (DMSO ≤0.1%) .